Icenticaftor
CAS No.: 1334546-77-8
Cat. No.: VC0530346
Molecular Formula: C12H13F6N3O3
Molecular Weight: 361.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334546-77-8 |
---|---|
Molecular Formula | C12H13F6N3O3 |
Molecular Weight | 361.24 g/mol |
IUPAC Name | 3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide |
Standard InChI | InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 |
Standard InChI Key | USHQRIKZLHNPQR-JTQLQIEISA-N |
Isomeric SMILES | C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O |
SMILES | CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O |
Canonical SMILES | CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Icenticaftor is characterized by specific chemical and physical properties that influence its pharmacological profile and therapeutic potential. The compound has the molecular formula C₁₂H₁₃F₆N₃O₃ with a calculated molar mass of 361.244 g·mol⁻¹ . This relatively small molecule belongs to the class of CFTR modulators but has distinct structural characteristics that differentiate it from other compounds in this therapeutic category.
Clinical Development
Phase II Clinical Trial Design
The clinical development of icenticaftor has been marked by a substantial phase II program aimed at evaluating its efficacy and safety in patients with COPD. The centerpiece of this program was a large randomized, double-blind, dose-range-finding phase II study (ClinicalTrials.gov Identifier: NCT04072887) that enrolled 974 patients with moderate to severe COPD and chronic bronchitis .
This 24-week multicenter study employed a parallel-group design with six treatment arms: icenticaftor at doses of 450 mg, 300 mg, 150 mg, 75 mg, and 25 mg twice daily, or placebo . A distinctive feature of this trial was that all participants remained on standardized triple inhaled therapy (LABA/LAMA/ICS) throughout the study period, allowing assessment of icenticaftor's benefits when added to optimal conventional treatment .
The study's primary objective was to determine the dose-response relationship for icenticaftor, with change from baseline in trough FEV₁ after 12 weeks designated as the primary endpoint . Secondary endpoints included change from baseline in trough FEV₁ after 24 weeks, and changes in EXACT-Respiratory Symptoms (E-RS) total score and E-RS cough and sputum score at both 12 and 24 weeks . Exploratory endpoints included rescue medication use at 6 months, and post-hoc analyses examined changes in serum fibrinogen, a marker of systemic inflammation .
This robust trial design represented "the largest and longest prospective randomized controlled trial to study a CFTR potentiator in patients with COPD and CB being treated with standardized, triple inhaled therapy," according to study investigators .
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